Talarozole

Description

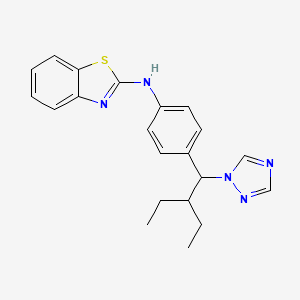

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-[2-ethyl-1-(1,2,4-triazol-1-yl)butyl]phenyl]-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5S/c1-3-15(4-2)20(26-14-22-13-23-26)16-9-11-17(12-10-16)24-21-25-18-7-5-6-8-19(18)27-21/h5-15,20H,3-4H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFYYXUGUBUECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942185 | |

| Record name | Talarozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201410-53-9 | |

| Record name | Talarozole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201410-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talarozole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201410539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talarozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talarozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALAROZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKD9N5CJ6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Talarozole's Mechanism of Action in Chondrocytes: A Technical Guide for Researchers

Introduction: Navigating the Complex Terrain of Chondrocyte Biology and the Promise of Talarozole

Articular chondrocytes, the sole cellular inhabitants of cartilage, are tasked with the critical role of maintaining the tissue's unique biomechanical properties. This delicate balance of anabolic and catabolic processes is frequently disrupted in degenerative joint diseases like osteoarthritis (OA), leading to cartilage degradation, inflammation, and pain.[1][2] A growing body of evidence points to the pivotal role of retinoic acid (RA) signaling in modulating chondrocyte function and homeostasis. This compound, a potent and specific retinoic acid metabolism-blocking agent (RAMBA), has emerged as a promising therapeutic candidate for OA by virtue of its ability to modulate this crucial signaling pathway.[1][3][4]

This in-depth technical guide provides a comprehensive overview of the mechanism of action of this compound in chondrocytes, intended for researchers, scientists, and drug development professionals. We will delve into the molecular underpinnings of this compound's effects, its impact on chondrocyte gene expression and phenotype, and provide detailed, field-proven protocols for investigating its activity in a laboratory setting.

Core Mechanism of Action: this compound as a Modulator of Endogenous Retinoic Acid Levels

This compound's primary mechanism of action lies in its potent and selective inhibition of the cytochrome P450 family 26 (CYP26) enzymes, specifically CYP26A1 and CYP26B1.[1][2] These enzymes are responsible for the catabolism of all-trans-retinoic acid (atRA), the biologically active metabolite of vitamin A. By blocking the degradation of atRA, this compound effectively increases its intracellular concentration within chondrocytes. This elevation of endogenous atRA is the linchpin of this compound's therapeutic potential in cartilage.

The significance of this mechanism is underscored by genetic studies linking polymorphic variants in the ALDH1A2 gene, which encodes a key enzyme in atRA synthesis, to an increased risk of severe hand OA.[1] This genetic evidence strongly suggests that maintaining optimal atRA levels is crucial for cartilage health. Mechanical injury to cartilage, a key event in the pathogenesis of OA, has been shown to cause a drop in atRA levels, leading to a pro-inflammatory state termed "mechanoflammation."[3][4] this compound's ability to counteract this atRA deficiency positions it as a potential disease-modifying therapeutic agent.

Figure 1: this compound's core mechanism of action in chondrocytes.

The Dichotomous Role of Retinoic Acid in Chondrocyte Biology

The effects of elevated atRA on chondrocytes are multifaceted and context-dependent. While some studies suggest that RA promotes chondrocyte maturation and matrix mineralization, others indicate it can suppress the chondrocyte phenotype.[5][6] This apparent contradiction can be understood by considering the different stages of chondrocyte differentiation and the surrounding microenvironment.

In the context of OA, where chondrocytes exhibit a dysfunctional phenotype characterized by increased catabolism and inflammation, the this compound-mediated increase in atRA appears to be predominantly chondroprotective. This protective effect is, at least in part, mediated through the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][4]

Crosstalk with PPARγ Signaling: A Key Anti-Inflammatory Axis

PPARγ is a nuclear receptor that plays a crucial role in regulating inflammation.[1] The anti-inflammatory effects of this compound in chondrocytes are significantly mediated through a PPARγ-dependent mechanism.[4] Increased intracellular atRA can activate PPARγ, leading to the suppression of pro-inflammatory gene expression. This includes the downregulation of key inflammatory mediators and matrix-degrading enzymes that are upregulated in OA.

References

- 1. Exploring this compound as a Novel Therapeutic Approach for Osteoarthritis: Insights From Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring this compound as a Novel Therapeutic Approach for Osteoarthritis: Insights From Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A repurposed drug may offer relief to people with hand osteoarthritis [medicalnewstoday.com]

- 4. researchgate.net [researchgate.net]

- 5. Retinoic acid is a major regulator of chondrocyte maturation and matrix mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retinoic acid rapidly reduces cartilage matrix synthesis by altering gene transcription in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Talarozole: A Deep Dive into Selective CYP26A1 Inhibition for Research and Drug Development

Abstract

This technical guide provides an in-depth exploration of Talarozole (formerly R115866), a potent and selective inhibitor of the cytochrome P450 enzyme CYP26A1. Intended for researchers, scientists, and drug development professionals, this document elucidates the core mechanism of this compound, its biochemical properties, and its application in modulating retinoic acid signaling. We will delve into detailed experimental protocols for evaluating its activity, discuss its therapeutic potential, and provide a comprehensive overview of its pharmacokinetics and structure-activity relationships. This guide is designed to be a definitive resource, grounding technical protocols in established scientific principles to empower innovative research in areas from dermatology to oncology and beyond.

Introduction: The Critical Role of Retinoic Acid and its Gatekeeper, CYP26A1

All-trans retinoic acid (atRA), the biologically active metabolite of vitamin A, is a pleiotropic signaling molecule essential for a vast array of physiological processes, including embryonic development, cellular differentiation and proliferation, and immune function.[1][2] The precise spatiotemporal control of atRA concentrations is paramount, as both its deficiency and excess can lead to severe pathological consequences.[1]

The intracellular levels of atRA are meticulously regulated by a balance between its synthesis by retinaldehyde dehydrogenases (RALDHs) and its catabolism. The primary enzyme responsible for the degradation of atRA is CYP26A1, a member of the cytochrome P450 superfamily.[1][2] By hydroxylating atRA into more polar, inactive metabolites, CYP26A1 acts as a critical gatekeeper, shaping the landscape of retinoic acid signaling within tissues.[3] Dysregulation of CYP26A1 activity has been implicated in various diseases, making it a compelling target for therapeutic intervention.

This compound has emerged as a highly potent and selective inhibitor of CYP26A1.[4] By blocking the metabolic activity of this enzyme, this compound effectively increases the local bioavailability of endogenous atRA, thereby amplifying its downstream signaling effects.[2][5] Initially investigated for dermatological conditions like psoriasis and acne, its potential is now being explored in other areas, including osteoarthritis and oncology.[6][7] This guide will provide a comprehensive technical overview of this compound as a research tool and potential therapeutic agent.

This compound: Mechanism of Action and Biochemical Properties

This compound is a synthetic azole derivative that functions as a Retinoic Acid Metabolism Blocking Agent (RAMBA).[1] Its primary mechanism of action is the competitive inhibition of CYP26A1.[1]

Molecular Interaction with CYP26A1

While the crystal structure of human CYP26A1 has not yet been fully elucidated, homology models based on related cytochrome P450 enzymes have provided valuable insights into the binding of this compound.[3] These models suggest that the azole moiety of this compound coordinates with the heme iron atom in the active site of CYP26A1, a characteristic interaction for many P450 inhibitors. The rest of the molecule is thought to engage in hydrophobic and other non-covalent interactions within the enzyme's substrate-binding pocket, contributing to its high affinity and selectivity.[3]

Potency and Selectivity

This compound is a potent inhibitor of both human CYP26A1 and CYP26B1, another isoform involved in retinoic acid metabolism.[4] However, it exhibits significantly greater selectivity for CYP26A1 over other major drug-metabolizing cytochrome P450 enzymes, such as those in the CYP1, CYP2, and CYP3 families.[1] This selectivity is a crucial attribute, minimizing the potential for off-target effects and drug-drug interactions.

| Enzyme | IC50 (nM) | Reference |

| CYP26A1 | 5.4 | [4] |

| CYP26B1 | 0.46 | [4] |

| Table 1: In vitro inhibitory potency of this compound against human CYP26 isoforms. |

The Retinoic Acid Signaling Pathway and its Modulation by this compound

Understanding the mechanism of this compound necessitates a clear picture of the retinoic acid signaling pathway.

As depicted in Figure 1, retinol is transported into the cell and converted to atRA through a two-step oxidation process catalyzed by retinol dehydrogenases (RDHs) and retinaldehyde dehydrogenases (RALDHs).[8] atRA can then bind to Cellular Retinoic Acid Binding Proteins (CRABPs) which facilitate its transport to the nucleus. In the nucleus, atRA binds to the Retinoic Acid Receptor (RAR), which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription.[8]

CYP26A1, located in the endoplasmic reticulum, catabolizes cytoplasmic atRA, thus reducing the amount available for nuclear signaling.[3] this compound's inhibition of CYP26A1 leads to an accumulation of intracellular atRA, thereby enhancing RAR-mediated gene transcription.[5] This mechanism underlies its therapeutic potential in conditions where increased retinoic acid signaling is beneficial.

Experimental Protocols for the Evaluation of this compound

To rigorously assess the activity and efficacy of this compound, a series of well-defined in vitro and in vivo experimental protocols are essential.

In Vitro Evaluation of CYP26A1 Inhibition

A robust and high-throughput method for quantifying CYP26A1 inhibition is crucial for screening and characterizing inhibitors like this compound. The P450-Glo™ Assay is a commercially available, luminescence-based assay that is well-suited for this purpose.[9]

Step-by-Step Protocol for P450-Glo™ CYP26A1 Inhibition Assay:

-

Reagent Preparation:

-

Reconstitute recombinant human CYP26A1 enzyme and the P450-Glo™ substrate according to the manufacturer's instructions (e.g., Promega).[10]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound to be tested.

-

Prepare the NADPH regeneration system, which ensures a constant supply of the necessary cofactor for the P450 enzyme.[9]

-

-

Assay Plate Setup:

-

In a 96-well or 384-well white opaque plate, add a small volume of the diluted this compound solutions to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control and a known inhibitor as a positive control.[9]

-

Add the reconstituted CYP26A1 enzyme to all wells except for the no-enzyme control wells.

-

-

Initiation of Reaction:

-

To initiate the enzymatic reaction, add the P450-Glo™ substrate and the NADPH regeneration system to all wells.[9]

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme reaction.[10]

-

-

Detection:

-

Stop the reaction and initiate the luminescent signal by adding the Luciferin Detection Reagent to all wells. This reagent contains luciferase, which catalyzes the conversion of the product of the P450 reaction into a light-emitting compound.[9]

-

Incubate for a short period at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

-

Cell-Based Assay for Retinoic Acid Catabolism

To assess the effect of this compound on atRA metabolism in a cellular context, a reporter cell-based assay can be employed. This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., β-galactosidase or luciferase) under the control of a RARE. The level of reporter gene expression is directly proportional to the amount of atRA available to the cells.

Step-by-Step Protocol for RARE-Reporter Cell-Based Assay:

-

Cell Culture and Plating:

-

Culture a suitable RARE-reporter cell line (e.g., F9 RARE-lacZ) under standard conditions.[12]

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a known concentration of atRA in the presence of varying concentrations of this compound. Include control wells with atRA alone and vehicle alone.

-

-

Incubation:

-

Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for atRA metabolism and reporter gene expression.

-

-

Reporter Gene Assay:

-

Lyse the cells and perform the appropriate assay for the specific reporter gene. For a β-galactosidase reporter, this would involve adding a substrate like ONPG and measuring the resulting colorimetric change. For a luciferase reporter, a luciferin-based substrate would be used to measure luminescence.[12]

-

-

Data Analysis:

-

Normalize the reporter gene activity to a measure of cell viability (e.g., total protein concentration) to account for any cytotoxic effects of the treatments.

-

An increase in reporter gene activity in the presence of this compound indicates inhibition of atRA catabolism.

-

In Vivo Evaluation in Animal Models

Animal models are indispensable for evaluating the pharmacokinetic and pharmacodynamic properties of this compound in a whole-organism setting. Mouse models are commonly used for this purpose.[5]

Protocol for In Vivo this compound Administration and Tissue Analysis in Mice:

-

Animal Husbandry and Acclimation:

-

House mice in a controlled environment with a standard diet and water ad libitum. Allow for an acclimation period before the start of the experiment.

-

-

This compound Formulation and Administration:

-

Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection, or delivery via osmotic minipump for continuous infusion). A common vehicle for oral administration is a suspension in a solution like 0.5% methylcellulose.[10][12]

-

Administer this compound to the treatment group of mice at the desired dose. The control group should receive the vehicle alone.

-

-

Sample Collection:

-

At predetermined time points after this compound administration, collect blood samples (for pharmacokinetic analysis) and tissues of interest (e.g., liver, skin, tumors).

-

For pharmacokinetic studies, multiple blood samples are taken over a time course. For pharmacodynamic studies, tissues are collected at a time point where a significant effect is expected.

-

-

Analysis of atRA Levels:

-

Extract atRA from plasma and tissue homogenates using an appropriate organic solvent.

-

Quantify the levels of atRA using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Pharmacodynamic Analysis:

-

Analyze the expression of known atRA target genes (e.g., Cyp26a1, Rarb) in the collected tissues using quantitative real-time PCR (qRT-PCR) or other molecular biology techniques. An upregulation of these genes would indicate a pharmacodynamic response to the increased atRA levels.[13]

-

Therapeutic Potential and Future Directions

The ability of this compound to selectively inhibit CYP26A1 and thereby elevate endogenous atRA levels has positioned it as a promising therapeutic agent for a variety of conditions.

-

Dermatology: this compound was initially developed for the treatment of psoriasis and acne, conditions characterized by abnormal keratinocyte proliferation and differentiation, which are processes regulated by retinoic acid.[6] Clinical trials have shown that this compound can improve the symptoms of these conditions.[6]

-

Oncology: In certain cancers, increased atRA signaling can induce differentiation and inhibit the proliferation of tumor cells. This compound is being investigated as a potential adjuvant therapy in combination with atRA for the treatment of neuroblastoma and other cancers to overcome resistance to atRA treatment that can arise from increased CYP26A1 expression.[9]

-

Osteoarthritis: Recent research has highlighted a potential role for this compound in the treatment of osteoarthritis. Studies in animal models have shown that this compound can reduce inflammation and cartilage degradation in joints.[7]

The future development of this compound and other CYP26A1 inhibitors will likely focus on optimizing their selectivity and pharmacokinetic profiles for specific therapeutic applications. Further research into the structure-activity relationships of this class of compounds will be crucial for designing next-generation inhibitors with improved efficacy and safety.

Conclusion

This compound stands as a powerful tool for researchers investigating the intricacies of retinoic acid signaling and a promising candidate for therapeutic development. Its high potency and selectivity for CYP26A1 allow for the precise modulation of endogenous atRA levels, offering a more targeted approach compared to the direct administration of retinoids. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of this compound and other CYP26 inhibitors. As our understanding of the diverse roles of retinoic acid in health and disease continues to expand, the importance of selective modulators of its metabolism, such as this compound, will undoubtedly grow.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of the all-trans Retinoic Acid (at RA) Hydroxylases CYP26A1 and CYP26B1 Results in Dynamic, Tissue-Specific Changes in Endogenous at RA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of the all-trans Retinoic Acid (atRA) Hydroxylases CYP26A1 and CYP26B1 Results in Dynamic, Tissue-Specific Changes in Endogenous atRA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Exploring this compound as a Novel Therapeutic Approach for Osteoarthritis: Insights From Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhancing Retinoic Acid-mediated Effects Through Inhibition of CYP26A1, CYP26B1 and HGF Signaling in Neuroblastoma Cells | Anticancer Research [ar.iiarjournals.org]

- 10. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Topical treatment with CYP26 inhibitor this compound (R115866) dose dependently alters the expression of retinoid-regulated genes in normal human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

Talarozole's Modulation of Endogenous All-Trans Retinoic Acid: A Technical Guide for Researchers

This guide provides an in-depth technical overview of Talarozole and its profound effects on the endogenous levels of all-trans retinoic acid (atRA). It is designed for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights and practical, field-proven experimental protocols.

Introduction: The Significance of Retinoic Acid Signaling

All-trans retinoic acid (atRA), a biologically active metabolite of vitamin A, is a critical signaling molecule that orchestrates a multitude of physiological processes, including cellular differentiation, proliferation, and apoptosis.[1] Its actions are mediated through nuclear retinoic acid receptors (RARs), which, upon binding to atRA, function as ligand-activated transcription factors, modulating the expression of a vast array of target genes. The precise regulation of endogenous atRA concentrations is therefore paramount for maintaining tissue homeostasis. Dysregulation of atRA signaling has been implicated in various pathological conditions, ranging from dermatological disorders like psoriasis and acne to certain types of cancer.[2] Consequently, therapeutic strategies aimed at modulating endogenous atRA levels hold significant promise.

This compound: A Potent Modulator of atRA Homeostasis

This compound (formerly known as R115866) is a potent and highly specific inhibitor of the cytochrome P450 family 26 (CYP26) enzymes.[1] These enzymes, primarily CYP26A1 and CYP26B1, are responsible for the catabolism of atRA, converting it into more polar, inactive metabolites.[1][3] By inhibiting these enzymes, this compound effectively blocks the degradation of endogenous atRA, leading to a significant and sustained increase in its intracellular and systemic concentrations.[1] This mechanism of action classifies this compound as a Retinoic Acid Metabolism Blocking Agent (RAMBA).

Mechanism of Action: A Visual Representation

The following diagram illustrates the pivotal role of this compound in the atRA signaling pathway.

Caption: this compound inhibits CYP26 enzymes, preventing atRA breakdown and increasing its bioavailability.

Quantifying the Impact: Experimental Protocols

To rigorously assess the effect of this compound on endogenous atRA levels, validated and reproducible experimental protocols are essential. The following sections provide detailed methodologies for both in vitro and in vivo studies.

In Vitro Analysis: this compound Treatment of Cell Cultures

This protocol outlines a typical experiment to determine the dose-dependent effect of this compound on intracellular atRA concentrations in a relevant cell line, such as human keratinocytes or organotypic skin cultures.

3.1.1. Step-by-Step Methodology

-

Cell Culture: Culture human keratinocytes or other target cells in appropriate media until they reach approximately 80% confluency. For organotypic skin cultures, establish the cultures according to standard protocols.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[4] Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.[4]

-

Treatment: Replace the existing culture medium with the medium containing the different concentrations of this compound or vehicle control (medium with the same concentration of DMSO). Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

-

Cell Lysis and Extraction:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer and scrape the cells.

-

Perform protein precipitation by adding a solvent like methanol.[5]

-

Add an internal standard (e.g., a deuterated form of atRA) to each sample to account for extraction efficiency and analytical variability.[5]

-

Perform liquid-liquid extraction using a non-polar solvent such as hexane or a combination of hexane and ethyl acetate to isolate the retinoids.[5]

-

Evaporate the organic solvent under a stream of nitrogen and reconstitute the extract in a solvent compatible with the LC-MS/MS mobile phase.

-

-

atRA Quantification: Analyze the extracted samples using a validated LC-MS/MS method as detailed in section 3.3.

3.1.2. Experimental Workflow Diagram

Caption: Workflow for assessing this compound's in vitro effect on atRA.

In Vivo Analysis: Animal Studies

Animal models are crucial for understanding the pharmacokinetic and pharmacodynamic properties of this compound in a whole-organism context. This protocol provides a framework for an in vivo study in mice.

3.2.1. Step-by-Step Methodology

-

Animal Acclimatization: Acclimate the animals (e.g., C57BL/6 mice) to the housing conditions for at least one week prior to the experiment.[1]

-

This compound Administration: Prepare a formulation of this compound for oral gavage by dissolving it in a suitable vehicle such as polyethylene glycol 300 (PEG300).[1] Administer a single dose of this compound (e.g., 2.5 mg/kg body weight) or vehicle control to the mice.[1] For dose-response studies, different groups of animals would receive varying doses.

-

Sample Collection: At predetermined time points after administration (e.g., 4, 8, 12, 24 hours), euthanize the animals and collect blood and tissues of interest (e.g., liver, skin, plasma).

-

Sample Processing:

-

For plasma, collect blood in tubes containing an anticoagulant, centrifuge to separate the plasma, and store at -80°C until analysis.

-

For tissues, immediately snap-freeze them in liquid nitrogen and store at -80°C.

-

-

Tissue Homogenization and Extraction:

-

Homogenize the thawed tissue samples in a suitable buffer.

-

Follow a similar extraction procedure as outlined in the in vitro protocol (section 3.1.1, step 4), including the addition of an internal standard and liquid-liquid extraction.

-

-

atRA Quantification: Analyze the plasma and tissue extracts using a validated LC-MS/MS method (section 3.3).

3.2.2. Experimental Workflow Diagram

Caption: Workflow for assessing this compound's in vivo effect on atRA.

LC-MS/MS Quantification of All-Trans Retinoic Acid

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of atRA in biological matrices.

3.3.1. Detailed Protocol

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is commonly used (e.g., HyPURITY C18, 150 mm × 2.1 mm, 5 μm).[6]

-

Mobile Phase: A gradient elution is typically employed. For instance, a mobile phase consisting of two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., methanol or acetonitrile with 0.1% formic acid).[5] The gradient program should be optimized to ensure good separation of atRA from its isomers and other matrix components.

-

Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[6]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is often used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for atRA and the internal standard. For atRA, a common transition is m/z 301.2 -> 205.1.[7]

-

Optimization: Optimize mass spectrometer parameters such as declustering potential, collision energy, and ion source settings to maximize the signal for atRA.

-

-

Quantification:

-

Calibration Curve: Prepare a calibration curve using known concentrations of atRA standards spiked into a matrix similar to the samples being analyzed (e.g., blank plasma or cell lysate).

-

Data Analysis: Quantify the concentration of atRA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Expected Outcomes: Data Presentation

The administration of this compound is expected to result in a dose-dependent increase in endogenous atRA levels. The following table summarizes representative data from an in vivo study in mice following a single oral dose of 2.5 mg/kg this compound.

| Biological Matrix | Vehicle Control (pmol/g or nM) | This compound (2.5 mg/kg) (pmol/g or nM) | Fold Increase |

| Serum | 1.0 ± 0.61 nM | 5.7 ± 3.7 nM | 5.7 |

| Liver | 21 ± 0.48 pmol/g | 56 ± 20 pmol/g | 2.7 |

| Testis | 11 ± 2.5 pmol/g | 27 ± 13 pmol/g | 2.5 |

| Data adapted from Shinde et al. (2017).[1] |

Conclusion and Future Directions

This compound has demonstrated its capability as a potent and specific inhibitor of CYP26 enzymes, leading to a significant elevation of endogenous atRA levels. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other RAMBAs in various biological systems. The ability to precisely modulate atRA signaling opens up new avenues for therapeutic interventions in a range of diseases. Future research should continue to explore the tissue-specific effects of this compound, its long-term safety profile, and its potential in combination therapies.

References

- 1. Inhibition of the all-trans Retinoic Acid (atRA) Hydroxylases CYP26A1 and CYP26B1 Results in Dynamic, Tissue-Specific Changes in Endogenous atRA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring this compound as a Novel Therapeutic Approach for Osteoarthritis: Insights From Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The antiproliferative activity of all-trans-retinoic acid catabolites and isomers is differentially modulated by liarozole-fumarate in MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Investigational History of Talarozole (R115866): From Dermatological Promise to Osteoarthritis Repurposing

This guide provides a comprehensive technical overview of the investigational trajectory of Talarozole (R115866), a potent and selective Retinoic Acid Metabolism Blocking Agent (RAMBA). We will delve into its core mechanism, the scientific rationale behind its initial development for dermatological disorders, the reasons for its discontinuation in that field, and its recent resurgence as a promising candidate for the treatment of osteoarthritis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's journey.

Introduction: The Rationale for Retinoic Acid Modulation

All-trans retinoic acid (atRA), an active metabolite of Vitamin A, is a critical signaling molecule that regulates a vast array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Its therapeutic potential has been harnessed in dermatology to treat disorders of keratinization like acne and psoriasis, and in oncology for certain cancers.[2][3] However, the clinical utility of exogenously administered retinoids is often hampered by dose-limiting side effects and the rapid induction of their own metabolism, leading to therapeutic resistance.[4][1]

This challenge led to an innovative therapeutic strategy: instead of supplying external atRA, one could increase the concentration and half-life of endogenous atRA in target tissues.[1][5] This is achieved by inhibiting the enzymes responsible for its breakdown. This approach gave rise to the class of drugs known as Retinoic Acid Metabolism Blocking Agents, or RAMBAs.[4][2][6] this compound (R115866) emerged as a highly potent and selective second-generation RAMBA, developed to improve upon earlier compounds like liarozole.[4][7]

Core Mechanism of Action: Selective CYP26 Inhibition

The intracellular levels of atRA are tightly controlled through a balance of synthesis and catabolism. The primary enzymes responsible for the degradation of atRA are members of the Cytochrome P450 family, specifically the CYP26 isoforms (CYP26A1, CYP26B1, and CYP26C1).[6][8] These enzymes hydroxylate atRA, marking it for elimination.[4][8]

This compound functions as a potent, competitive inhibitor of these CYP26 enzymes, with a particularly high affinity for CYP26A1.[6][7][9] By binding to the active site of the enzyme, this compound prevents the breakdown of atRA. This selective blockade leads to a significant, localized increase in the intracellular concentration of endogenous atRA, thereby enhancing retinoid signaling through the retinoic acid receptors (RARs).[6][10] This mechanism offered the promise of achieving therapeutic retinoid effects with a potentially better safety profile and less systemic exposure compared to direct retinoid administration.[4] this compound demonstrated a 750-fold higher potency than the earlier RAMBA, liarozole, and over 300-fold greater selectivity for CYP26A1 over other steroid-metabolizing enzymes, a key differentiator aimed at reducing off-target side effects.[7]

Preclinical Foundation: Validating the Hypothesis

The development of this compound was built on a strong preclinical evidence base that confirmed its intended mechanism and biological activity.

In Vitro Characterization

Initial in vitro studies established this compound as a novel and powerful inhibitor of CYP-mediated RA metabolism. Using recombinant human CYP26A1, this compound demonstrated an IC50 of 4–5 nM, confirming its high potency.[4] Studies on cultured human epidermal keratinocytes showed that while this compound alone had minimal effect, it significantly potentiated the effects of low concentrations of atRA.[11] This was evidenced by the induction of retinoid-responsive genes like heparin-binding epidermal growth factor-like growth factor (HB-EGF) and involucrin, providing a clear proof-of-concept for its action in skin cells.[11]

In Vivo Rodent Studies

In vivo experiments in rodents further solidified the therapeutic potential. Oral administration of this compound (2.5 mg/kg) to rats resulted in marked and transient increases in endogenous atRA levels in plasma and key tissues, including the skin.[10] This biochemical effect translated into observable retinoidal activities:

-

Epidermal Hyperplasia: this compound induced thickening of the epidermis in mouse ears, a classic retinoid effect.[10]

-

Keratinization Modulation: It transformed the parakeratotic epidermis of a mouse tail (where cells in the outer layer retain their nuclei) to an orthokeratotic type (normal, anucleated cells), demonstrating its ability to normalize differentiation.[10]

-

Gene Regulation: It upregulated the expression of CYP26 mRNA in the rat liver, a feedback mechanism consistent with increased atRA levels.[10]

These preclinical findings provided a robust rationale to advance this compound into clinical trials for hyperkeratotic skin disorders.

Clinical Investigation in Dermatology: A Promising but Abbreviated Journey

Based on its mechanism and preclinical data, this compound was primarily developed by Barrier Therapeutics, under license from Johnson & Johnson, for the treatment of psoriasis and acne vulgaris.[12][13]

Clinical Trial Program

The clinical program for this compound in dermatology included both topical and oral formulations. Phase I and II trials were completed to evaluate its safety, efficacy, and biological activity.

-

Phase I (Topical): A randomized trial (NCT00719121) evaluated a topical gel formulation (0.07% and 0.35%) in healthy volunteers.[14][15] The study confirmed that topical this compound could dose-dependently alter the expression of retinoid-regulated genes in the epidermis, consistent with increased atRA stimulation, but with low irritancy compared to topical retinoids.[15]

-

Phase II (Oral): At least two key Phase II studies were conducted for the oral formulation:

-

One trial (NCT00716144) was a dose-ranging study to assess the safety and efficacy of oral this compound in patients with plaque psoriasis.[14][16]

-

Another study (NCT00725348) was an open-label trial investigating a 1.0 mg daily oral dose in patients with moderate to severe plaque psoriasis.[16][17]

-

A Phase II trial in facial acne was also completed (NCT00725439).[16]

-

One report mentioned a study where 19 psoriasis patients treated with 1 mg of this compound for 8 weeks showed a significant reduction in the Psoriasis Area and Severity Index (PASI).[13]

Summary of Dermatological Clinical Trials

| ClinicalTrials.gov ID | Phase | Condition(s) | Intervention | Status |

| NCT00716144 | Phase 2 | Plaque Psoriasis | Oral this compound (Dose-Ranging) | Completed[14][16] |

| NCT00725348 | Phase 2 | Plaque Psoriasis | Oral this compound (1.0 mg/day) | Completed[16][17] |

| NCT00725439 | Phase 2 | Acne Vulgaris | Oral this compound | Completed[16] |

| NCT00719121 | Phase 1 | Cutaneous Inflammation | Topical this compound Gel (0.35%) | Completed[14][16] |

Discontinuation of Development

Despite promising early results, the development of this compound for dermatological indications was abruptly halted. In 2008, Barrier Therapeutics announced the suspension of the program as part of cost-cutting measures.[12][13] Shortly thereafter, the company was acquired by Stiefel Laboratories, which was subsequently acquired by GlaxoSmithKline.[12][18] Following these corporate changes, no formal announcements were made regarding the further development of this compound for psoriasis or acne, and the program was officially listed as discontinued in 2022.[12][18] The cessation was a strategic business decision rather than a result of significant safety or efficacy failures reported in the public domain.

Repurposing for Osteoarthritis: A New Beginning

Years after its dermatological development ceased, this compound has been repurposed for an entirely new indication: osteoarthritis (OA).[7][9] This shift was driven by new genetic insights and a deeper understanding of the molecular pathways involved in joint degeneration.

Scientific Rationale for OA

The investigation of this compound for OA is grounded in several key discoveries:

-

Genetic Association: Large-scale genome-wide association studies (GWAS) identified a strong link between polymorphic variants in the ALDH1A2 gene and an increased risk of severe hand OA.[8][9][19] The ALDH1A2 enzyme is responsible for synthesizing atRA.[8] This finding suggested that insufficient atRA levels in joint tissues could be a contributing factor to OA pathogenesis.[19][20]

-

Mechano-inflammation: Cartilage injury, a primary driver of OA, is known to trigger inflammatory pathways.[19] Preclinical research demonstrated that boosting atRA levels could suppress this "mechano-inflammatory" response.[8][9]

The logical hypothesis was that by using a RAMBA like this compound to block atRA degradation, one could restore protective atRA levels within the joint, reduce inflammation, and potentially slow disease progression.[8][21]

Preclinical Evidence in OA Models

This hypothesis was tested in robust preclinical OA models.

-

In a mouse model of surgically induced OA (destabilization of the medial meniscus, DMM), systemic administration of this compound significantly reduced inflammation in knee joints within hours of injury.[6][8]

-

Over a longer period (26 days), the drug also attenuated cartilage degeneration and the formation of osteophytes (bone spurs).[8][22]

-

Ex vivo experiments using injured porcine cartilage further confirmed that this compound could reduce inflammatory responses.[9]

These promising results suggest this compound could act as a novel, disease-modifying OA drug (DMOAD), a critical unmet need in rheumatology.[8][21][22]

Current Investigational Status

As of late 2025, this compound is being actively investigated in the context of OA. A Phase II proof-of-concept trial, RAMBOH-1 (Retinoic Acid Metabolism Blocking in Hand Osteoarthritis), is underway.[9][23] This study is designed to assess whether a short course of this compound can increase atRA levels and reduce inflammation in the joint tissues of patients undergoing surgery for hand OA.[23] The results of this and subsequent trials will be crucial in determining if this compound can finally fulfill its therapeutic potential in this new indication.

Conclusion: A Case Study in Drug Development and Repurposing

The investigational history of this compound (R115866) is a compelling narrative in pharmaceutical science. It began as a rationally designed, potent, and selective RAMBA that showed significant promise in preclinical and early clinical studies for common dermatological conditions. Its development was not derailed by scientific failure but by corporate restructuring, leaving its potential in dermatology unrealized.

However, the story of this compound did not end there. Driven by new genetic discoveries, the drug has been given a second life. Its repurposing for osteoarthritis represents a paradigm of how fundamental biological insights can breathe new life into shelved assets. While its journey to becoming an approved therapy is still ongoing, the meticulous scientific investigation from its early days to its current trials provides a rich technical guide on the development of a targeted, mechanism-based therapeutic. The ultimate success of this compound in treating osteoarthritis remains to be seen, but its history serves as a valuable case study for researchers in drug discovery and development.

References

- 1. Retinoic acid metabolism blocking agents (RAMBAs) for treatment of cancer and dermatological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Retinoic acid metabolism blocking agents (RAMBAs): a new paradigm in the treatment of hyperkeratotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are Cytochrome P450 26 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The emerging role of retinoids and retinoic acid metabolism blocking agents in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Exploring this compound as a Novel Therapeutic Approach for Osteoarthritis: Insights From Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. researchgate.net [researchgate.net]

- 11. The CYP26 inhibitor R115866 potentiates the effects of all-trans retinoic acid on cultured human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a selective inhibitor of P450-mediated all-trans retinoic acid for the treatment of psoriasis and acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. Topical treatment with CYP26 inhibitor this compound (R115866) dose dependently alters the expression of retinoid-regulated genes in normal human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. trial.medpath.com [trial.medpath.com]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. This compound - AdisInsight [adisinsight.springer.com]

- 19. Genome-Wide Association Studies to Drug: Identifying Retinoic Acid Metabolism Blocking Agents to Suppress Mechanoflammation in Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. arthritissj.com [arthritissj.com]

- 21. Exploring this compound as a Novel Therapeutic Approach for Osteoarthritis: Insights From Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Osteoarthritis: New Drug May Help Stop Symptoms [healthline.com]

- 23. Study offers osteoarthritis hope :: Frimley Health NHS Foundation Trust [fhft.nhs.uk]

The Rise and Stagnation of Talarozole: A Technical Deep Dive into its Initial Development for Psoriasis and Acne

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talarozole (formerly R115866) emerged as a promising therapeutic agent in the early 2000s for the treatment of psoriasis and acne. Its novel mechanism of action, centered on the selective inhibition of retinoic acid metabolism, offered a targeted approach to modulating keratinocyte proliferation and differentiation, key pathological features of these common dermatological disorders. This in-depth technical guide provides a comprehensive analysis of the initial development of this compound, from its molecular mechanism and preclinical evaluation to the findings of early-phase clinical trials. We will explore the scientific rationale behind its development, detail the experimental methodologies employed, and present the quantitative data that defined its potential and, ultimately, its developmental pause for these indications.

Introduction: The Rationale for Targeting Retinoic Acid Metabolism in Dermatology

Retinoic acid (RA), the biologically active metabolite of vitamin A, is a critical signaling molecule that governs a multitude of cellular processes, including proliferation, differentiation, and apoptosis. In the skin, RA homeostasis is tightly regulated to ensure normal epidermal turnover and function.[1][2] Psoriasis and acne vulgaris are both characterized by dysregulated keratinocyte activity. In psoriasis, hyperproliferation and aberrant differentiation of keratinocytes lead to the formation of erythematous, scaly plaques. In acne, abnormal follicular keratinization contributes to the formation of comedones, the primary lesions of the disease.

The therapeutic potential of retinoids, such as tretinoin and isotretinoin, in treating these conditions is well-established. However, their clinical utility can be limited by local irritation, systemic side effects, and teratogenicity. This created a compelling case for an alternative therapeutic strategy: augmenting endogenous RA levels in a controlled and tissue-specific manner. This could theoretically achieve the therapeutic benefits of retinoids with an improved safety and tolerability profile.[3][4]

This rationale led to the development of a class of drugs known as Retinoic Acid Metabolism Blocking Agents (RAMBAs). These agents work by inhibiting the cytochrome P450 enzymes responsible for the catabolism of RA, primarily the CYP26 family of enzymes. This compound was engineered as a potent and selective inhibitor of these enzymes.[1][5]

Mechanism of Action: Potent and Selective Inhibition of CYP26 Enzymes

This compound is an azole derivative that acts as a highly potent and selective inhibitor of the CYP26 enzymes, particularly CYP26A1 and CYP26B1.[5][6] These enzymes are responsible for the hydroxylation and subsequent inactivation of all-trans retinoic acid (atRA). By blocking this metabolic pathway, this compound effectively increases the intracellular concentration and prolongs the half-life of endogenous atRA.[6] This elevation of atRA levels enhances its signaling through nuclear retinoic acid receptors (RARs), leading to the modulation of gene expression involved in cellular differentiation and proliferation.[1][6]

The selectivity of this compound for CYP26 enzymes over other cytochrome P450 enzymes involved in steroid metabolism was a key design feature aimed at minimizing off-target effects.[7]

Signaling Pathway of this compound's Action

Caption: this compound inhibits CYP26 enzymes, increasing intracellular atRA levels and modulating gene expression.

Preclinical Development: Demonstrating Potency and Efficacy

The preclinical development of this compound focused on establishing its potency as a CYP26 inhibitor and evaluating its efficacy in relevant in vitro and in vivo models of psoriasis and acne.

In Vitro Studies

The inhibitory activity of this compound against CYP26 isoforms was a critical early assessment.

Table 1: In Vitro Inhibitory Activity of this compound against CYP26 Isoforms

| Enzyme Isoform | IC50 (nM) | Reference(s) |

| CYP26A1 | 4 - 5.4 | [5][6] |

| CYP26B1 | 0.46 | [5][8] |

| CYP26C1 | ~3800 | [6] |

These data demonstrate this compound's high potency, particularly against CYP26B1, and its selectivity over CYP26C1.

-

Enzyme and Substrate Preparation: Recombinant human CYP26A1 enzyme and a luminogenic substrate (e.g., Luciferin-BE) are prepared in a suitable buffer.[9][10]

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Incubation: The CYP26A1 enzyme, substrate, and varying concentrations of this compound (or vehicle control) are incubated at 37°C.

-

Detection: A luciferin detection reagent is added, and the resulting luminescence is measured. The amount of light produced is proportional to the enzyme activity.[9]

-

Data Analysis: The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.

Causality Behind Experimental Choices: The use of recombinant human enzymes allows for a direct and specific assessment of the inhibitor's potency against the target without confounding factors from other cellular components. Luminogenic assays are chosen for their high sensitivity, wide dynamic range, and suitability for high-throughput screening.[9][10]

To assess the biological effect of increased endogenous atRA, studies were conducted on human keratinocytes. This compound treatment was shown to modulate the expression of genes known to be regulated by retinoic acid. For example, it dose-dependently increased the mRNA expression of Cellular Retinoic Acid Binding Protein 2 (CRABP2) and Keratin 4 (KRT4), and decreased the expression of Keratin 2 (KRT2) and the pro-inflammatory cytokine Interleukin-1 alpha (IL-1α).[11][12] These changes are consistent with a retinoid-like effect and suggest a normalization of keratinocyte differentiation pathways.[11]

In Vivo Studies

The imiquimod-induced psoriasis mouse model is a widely accepted preclinical model that recapitulates many of the key features of human psoriasis, including epidermal hyperplasia, parakeratosis, and infiltration of inflammatory cells, driven by the IL-23/IL-17 axis.[3][6][13]

-

Induction of Psoriasis-like Lesions: A daily topical dose of imiquimod cream (e.g., 5%) is applied to the shaved back and/or ear of mice for a period of 5-8 consecutive days.[6][8]

-

Treatment: this compound (oral or topical) or vehicle is administered to the mice during the imiquimod application period.

-

Assessment of Disease Severity: Disease severity is monitored by measuring parameters such as skin thickness (erythema, scaling, and induration, often using a modified Psoriasis Area and Severity Index - PASI), ear thickness, and spleen weight.[6][14]

-

Histological and Biomarker Analysis: At the end of the study, skin biopsies are taken for histological analysis (e.g., H&E staining to assess epidermal thickness and inflammatory infiltrate) and for measuring the expression of relevant biomarkers (e.g., cytokines, keratinocyte differentiation markers) via techniques like qPCR or immunohistochemistry.[6]

Causality Behind Experimental Choices: The imiquimod model is chosen for its rapid and robust induction of a psoriasis-like phenotype that is dependent on key inflammatory pathways also implicated in human psoriasis, making it a relevant model for screening anti-psoriatic drugs.[3][6][13]

Clinical Development: Early Promise in Psoriasis and Acne

This compound advanced into Phase I and II clinical trials for both psoriasis and acne, with both oral and topical formulations being investigated.[1][15]

Phase I Clinical Trials

A randomized Phase I trial evaluated the effects of topical this compound gel (0.07% and 0.35%) applied once daily for 9 days to the skin of healthy volunteers. The study demonstrated that this compound influenced the expression of retinoid biomarkers in a manner consistent with increased retinoic acid stimulation, without inducing significant skin irritation, a common side effect of topical retinoids.[11][16]

Phase II Clinical Trials

Phase II trials were conducted to assess the efficacy and safety of this compound in patients with psoriasis and acne.

Table 2: Overview of this compound Phase II Clinical Trials for Psoriasis and Acne

| Indication | Formulation | Key Efficacy Endpoint | Reported Outcome | ClinicalTrials.gov Identifier |

| Plaque Psoriasis | Oral (1 mg daily for 8 weeks) | Psoriasis Area and Severity Index (PASI) Score | Significant reduction in PASI score | NCT00725348[17], NCT00716144[2][18] |

| Facial Acne Vulgaris | Oral | Facial Lesion Count | Not formally announced | NCT00725439[2] |

| Mild to Moderate Facial Acne | Topical (0.35% gel) | Efficacy, safety, and tolerability | Not formally announced | EUCTR2005-004448-30-DE[2] |

While detailed quantitative results from the acne trials were not formally published, a study in 19 psoriasis patients treated with 1 mg of oral this compound for 8 weeks showed a significant reduction in the Psoriasis Area and Severity Index (PASI).[3][19] A PASI 50 (a 50% reduction in PASI score) is considered a clinically meaningful endpoint in psoriasis trials.[20][21]

Clinical Trial Workflow

Caption: this compound's clinical development workflow for psoriasis and acne.

Discontinuation of Development and Future Perspectives

Despite the promising preclinical and early clinical data, the development of this compound for psoriasis and acne was suspended by Barrier Therapeutics in 2008 as part of cost-cutting measures.[1][15][19] Barrier Therapeutics was subsequently acquired by Stiefel Laboratories, and the development of this compound for these indications was not pursued further.[1][15]

More recently, this compound has been investigated for its potential in treating other conditions, such as osteoarthritis, where the modulation of retinoic acid signaling may also have therapeutic benefits.[22]

Conclusion

The initial development of this compound for psoriasis and acne represents a scientifically robust and well-reasoned approach to treating these common dermatological conditions. By targeting the catabolism of endogenous retinoic acid, this compound offered a novel mechanism to achieve the therapeutic effects of retinoids with a potentially improved side effect profile. The preclinical data unequivocally demonstrated its high potency and selectivity for CYP26 enzymes, and early clinical trials provided evidence of its potential efficacy, particularly in psoriasis. The discontinuation of its development for these indications appears to have been driven by strategic business decisions rather than a lack of scientific merit. The comprehensive data gathered during its initial development provides a valuable foundation for the continued exploration of RAMBAs in dermatology and other therapeutic areas.

References

- 1. inotiv.com [inotiv.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. STELARA - Overview of Clinical Data from PHOENIX 1 and PHOENIX 2 [jnjmedicalconnect.com]

- 5. rjptonline.org [rjptonline.org]

- 6. imavita.com [imavita.com]

- 7. Local skin pharmacokinetics of this compound, a new retinoic acid metabolism-blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Using Imiquimod-Induced Psoriasis-Like Skin as a Model to Measure the Skin Penetration of Anti-Psoriatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. frontierspartnerships.org [frontierspartnerships.org]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound, a selective inhibitor of P450-mediated all-trans retinoic acid for the treatment of psoriasis and acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Topical treatment with CYP26 inhibitor this compound (R115866) dose dependently alters the expression of retinoid-regulated genes in normal human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. This compound - Phase 2 | GSK Pipeline | CatalystAlert [catalystalert.io]

- 19. researchgate.net [researchgate.net]

- 20. A 50% reduction in the Psoriasis Area and Severity Index (PASI 50) is a clinically significant endpoint in the assessment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ISRCTN [isrctn.com]

Talarozole as a Modulator of Mechanoinflammation in Articular Cartilage: A Technical Guide to its Mechanism and Application

Executive Summary

Osteoarthritis (OA) is a degenerative joint disease increasingly understood to be driven by a complex interplay of mechanical stress and inflammatory processes, a phenomenon termed "mechanoinflammation"[1][2]. This guide provides an in-depth technical overview of Talarozole, a potent Retinoic Acid Metabolism Blocking Agent (RAMBA), and its emerging role as a disease-modifying therapeutic candidate for OA. We will dissect the molecular cascades that translate injurious mechanical forces into a catabolic, inflammatory state within chondrocytes. Central to this discussion is the nuanced role of all-trans retinoic acid (atRA), a vitamin A metabolite, whose local bioavailability is critical in the joint's response to injury. Recent genetic and experimental evidence has revealed that a drop in local atRA levels following mechanical trauma is a key event that permits the upregulation of inflammatory genes[3][4]. This compound intervenes directly in this pathway by selectively inhibiting the CYP26 enzymes responsible for atRA degradation, thereby preserving its concentration and suppressing the mechanoinflammatory response[5][6]. This document details the mechanism of action, presents validated experimental workflows for its evaluation, and provides the scientific rationale for its investigation as a novel therapeutic for osteoarthritis.

The Mechanoinflammatory Cascade in Cartilage Pathogenesis

Articular cartilage is exquisitely adapted to withstand decades of mechanical loading. This resilience is maintained by chondrocytes, which sense and respond to their mechanical environment through a process called mechanotransduction[7]. Under physiological loading, this process orchestrates a homeostatic balance between the synthesis and degradation of extracellular matrix (ECM) components[8]. However, excessive or abnormal mechanical stress, such as that from a joint injury, overwhelms this homeostatic capacity, initiating a pathological cascade known as mechanoinflammation[1][2][9].

This process is not merely passive wear and tear; it is an active biological response. Injurious forces are detected by mechanoreceptors on the chondrocyte surface, such as integrins and ion channels, which trigger intracellular signaling pathways[7][8]. These cascades converge on key transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of a host of pro-inflammatory and catabolic genes, including cytokines (e.g., IL-1β), chemokines, and matrix-degrading enzymes like matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS)[10][11]. This creates a vicious cycle where inflammation degrades the cartilage matrix, compromising its mechanical properties and rendering it more vulnerable to further damage from mechanical loading[10].

The Pivotal Role of Retinoic Acid in Chondrocyte Homeostasis

Retinoic acid (RA), the active metabolite of Vitamin A, is a potent signaling molecule crucial for development and tissue homeostasis[12]. Its signaling is tightly regulated by the balance between its synthesis by aldehyde dehydrogenases (e.g., ALDH1A2) and its degradation by a specific family of cytochrome P450 enzymes, the CYP26 family (CYP26A1, CYP26B1, and CYP26C1)[12][13].

Historically, the role of RA in mature cartilage has been considered complex, with some studies suggesting that elevated RA levels could be detrimental, promoting a non-chondrogenic phenotype[14][15]. However, recent research has profoundly clarified this role, particularly in the context of mechanoinflammation. Groundbreaking studies have linked genetic variants in the RA-synthesizing gene ALDH1A2 to severe hand osteoarthritis[3][16]. Individuals with these risk variants exhibit lower RA pathway activity and higher levels of inflammation in their cartilage[3].

Crucially, it has been demonstrated that mechanical injury to cartilage explants causes a rapid drop in the expression of RA-dependent genes, indicating a sharp decrease in local RA levels[3][4]. This injury-induced depletion of RA is permissive for the upregulation of the inflammatory genes described in the previous section. Therefore, maintaining local RA levels at the time of injury is a key determinant in preventing the switch to a catabolic, pro-inflammatory state.

This compound: A Potent Retinoic Acid Metabolism Blocking Agent (RAMBA)

This compound (formerly R115866) is an orally available, potent, and selective inhibitor of the CYP26 enzymes.[5][17] By blocking the primary catabolic pathway for atRA, this compound functions as a Retinoic Acid Metabolism Blocking Agent (RAMBA), leading to a significant increase in the concentration and biological half-life of endogenous atRA within tissues[6].

Causality of Experimental Utility: The high selectivity of this compound is a critical feature that makes it an invaluable research tool and a promising therapeutic. It shows over 300-fold selectivity for inhibiting CYP26A1 compared to other steroid-metabolizing enzymes, minimizing off-target effects and allowing for a precise investigation of the consequences of elevated RA signaling[5]. This specificity provides confidence that the observed biological effects are directly attributable to the modulation of RA metabolism.

| Property | Description | Reference |

| Mechanism of Action | Potent and selective inhibitor of CYP26A1 and CYP26B1 enzymes. | [5][6] |

| Class | Retinoic Acid Metabolism Blocking Agent (RAMBA). | [3][5] |

| Primary Effect | Increases endogenous levels of all-trans retinoic acid (atRA). | [6][16] |

| Selectivity | High selectivity for CYP26 over other cytochrome P450 enzymes. | [5] |

| Administration | Oral, Topical. | [5][17] |

This compound's Intervention in the Mechanoinflammatory Response

The therapeutic rationale for using this compound in OA is to counteract the injury-induced drop in local atRA, thereby maintaining its natural anti-inflammatory and homeostatic functions. Experimental studies have confirmed this hypothesis. In cartilage injury models, the presence of this compound prevents the drop in atRA-dependent gene expression and, consequently, blocks the upregulation of mechano-inflammatory genes[3][4].

This suppression of mechanoinflammation by this compound is mediated, at least in part, through a Peroxisome Proliferator–Activated Receptor Gamma (PPARγ)–dependent mechanism[4][6]. This finding connects the RA pathway to another critical regulator of inflammation and metabolism in chondrocytes. By preserving atRA levels, this compound reinforces a signaling axis that actively suppresses the NF-κB-driven inflammatory cascade initiated by mechanical injury.

In mouse models of surgically-induced OA, this compound treatment significantly reduced inflammation in knee joints within just six hours of injury.[16][18] Longer-term studies showed it also reduced osteophyte formation and cartilage degeneration, demonstrating its potential as a true disease-modifying osteoarthritis drug (DMOAD)[4][16].

References

- 1. A repurposed drug may offer relief to people with hand osteoarthritis [medicalnewstoday.com]

- 2. Frontiers | Network-based modelling of mechano-inflammatory chondrocyte regulation in early osteoarthritis [frontiersin.org]

- 3. GtR [gtr.ukri.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Mechanosignalling in cartilage: an emerging target for the treatment of osteoarthritis | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. pharmafocusasia.com [pharmafocusasia.com]

- 10. mdpi.com [mdpi.com]

- 11. Inflammatory signaling in cartilage: MAPK and NF-kappaB pathways in chondrocytes and the use of inhibitors for research into pathogenesis and therapy of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ligands for retinoic acid receptors are elevated in osteoarthritis and may contribute to pathologic processes in the osteoarthritic joint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Study of Retinoic Acid-Induced Osteoarthritis: Integrating RNA-Sequencing, Network Pharmacology, Molecular Docking, and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploring this compound as a Novel Therapeutic Approach for Osteoarthritis: Insights From Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound, a selective inhibitor of P450-mediated all-trans retinoic acid for the treatment of psoriasis and acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Osteoarthritis: New Drug May Help Stop Symptoms [healthline.com]

Unlocking Precision Therapy in Hand Osteoarthritis: A Technical Guide to the Genetic Basis of Talarozole Efficacy

Foreword: The Imperative for Personalized Medicine in Hand Osteoarthritis

Hand osteoarthritis (HOA) is a prevalent and debilitating condition characterized by chronic pain, stiffness, and progressive loss of function. Despite its significant impact on quality of life, there are currently no licensed disease-modifying treatments. Therapeutic strategies are largely confined to symptom management, leaving a critical unmet need for interventions that can halt or reverse the underlying pathology.

Recent breakthroughs in our understanding of the molecular underpinnings of HOA have identified the retinoic acid (RA) signaling pathway as a pivotal player. Genetic studies have linked common variants in the ALDH1A2 gene, which encodes the primary enzyme for RA synthesis, to an increased risk of severe HOA[1][2]. This finding provides a compelling rationale for a novel therapeutic approach: modulating RA levels within the joint.

Talarozole, a potent and selective inhibitor of the cytochrome P450 26 (CYP26) enzymes responsible for RA degradation, represents such an approach[1]. By blocking RA breakdown, this compound effectively increases endogenous RA concentrations, offering a mechanism to counteract the genetically predisposed deficiency observed in at-risk individuals. Preclinical studies and an ongoing proof-of-concept clinical trial (RAMBOH-1) are actively investigating its potential[3].

However, as with any targeted therapy, patient response is unlikely to be uniform. Inter-individual variability in the genes governing RA synthesis, transport, signaling, and catabolism will inevitably create a spectrum of clinical efficacy. Predicting which patients will derive the most benefit is the central challenge that pharmacogenomics aims to solve.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the genetic basis of this compound's efficacy in HOA. It moves beyond theoretical concepts to outline actionable, field-proven experimental strategies. We will detail the scientific rationale, step-by-step protocols for robust pharmacogenomic analysis, and a roadmap for translating genetic findings into predictive biomarkers for patient stratification. Our goal is to equip the scientific community with the tools to pioneer a new era of personalized medicine for the millions affected by hand osteoarthritis.

Chapter 1: The this compound-Retinoic Acid Axis in Cartilage Homeostasis

Mechanism of Action: this compound as a Retinoic Acid Metabolism Blocking Agent (RAMBA)

This compound's therapeutic premise is rooted in its function as a Retinoic Acid Metabolism Blocking Agent (RAMBA). It specifically inhibits the CYP26 family of enzymes, primarily CYP26A1 and CYP26B1, which are the key catalysts in the oxidative degradation of all-trans-retinoic acid (atRA)[1]. By blocking this catabolic pathway, this compound elevates the local concentration and prolongs the half-life of endogenous atRA in target tissues like cartilage.

The Double-Edged Sword: Retinoic Acid's Role in Chondrocyte Biology

Retinoic acid signaling is a master regulator of chondrocyte function, but its effects are highly context-dependent. During skeletal development, it is essential for proper chondrogenesis. In mature articular cartilage, however, its dysregulation is implicated in OA pathogenesis.

Elevated atRA levels can induce a catabolic cascade within chondrocytes, characterized by:

-

Increased expression of matrix-degrading enzymes: Notably, Matrix Metalloproteinase-3 (MMP-3) and Matrix Metalloproteinase-13 (MMP-13)[4].

-

Decreased synthesis of essential matrix components: This includes a reduction in Collagen Type II (COL2A1) and Aggrecan, the primary structural proteins of cartilage[4][5].

This seemingly paradoxical role—where a deficiency is linked to HOA risk but excess signaling promotes catabolism—highlights the importance of homeostatic balance. The genetic evidence suggests that individuals with risk variants in ALDH1A2 have chronically lower baseline levels of atRA, leading to impaired cartilage maintenance and repair[1][6]. The therapeutic hypothesis is that this compound restores these levels to a healthy physiological window, exerting a net anti-inflammatory and chondroprotective effect, while avoiding the pathological consequences of excessive RA signaling.

Below is a diagram illustrating the core signaling pathway and this compound's point of intervention.

Chapter 2: A Pharmacogenomic Framework for this compound in HOA

The successful implementation of this compound as a precision therapy hinges on our ability to identify the genetic markers that predict a favorable response. This requires a multi-pronged research strategy integrating clinical trial data with deep genomic and transcriptomic analysis.

Study Design: Defining the Responder Phenotype

The foundational step of any pharmacogenomic study is the precise classification of patients into "Responders" and "Non-Responders." For HOA, the Australian/Canadian Osteoarthritis Hand Index (AUSCAN) is a validated, patient-reported outcome measure that is a standard primary endpoint in clinical trials[7][8][9]. It assesses three key domains: pain, stiffness, and physical function.

A binary responder variable can be defined based on the Minimal Clinically Important Difference (MCID) , which represents the smallest change in score that patients perceive as beneficial[10][11]. For example, a "Responder" could be defined as a patient who achieves a ≥20% improvement from baseline in the AUSCAN pain or function subscale after a defined treatment period (e.g., 12 weeks).

| Parameter | Responder | Non-Responder |

| Definition | Patient achieving a pre-defined, clinically meaningful improvement in HOA symptoms. | Patient failing to achieve the pre-defined improvement threshold. |

| Primary Metric | ≥ 20% improvement in AUSCAN Pain Score from Baseline | < 20% improvement in AUSCAN Pain Score from Baseline |

| Secondary Metric | ≥ 20% improvement in AUSCAN Function Score from Baseline | < 20% improvement in AUSCAN Function Score from Baseline |

| Patient Cohort | Enriched for genotypes favorable to this compound's mechanism. | Enriched for genotypes that are non-conducive to this compound's mechanism. |

| Table 1: Hypothetical classification of patient response based on AUSCAN scores. |

Approach 1: Candidate Gene Association Study